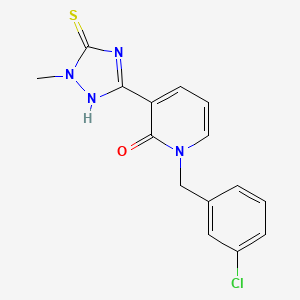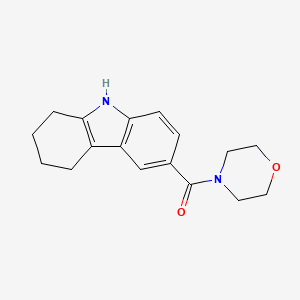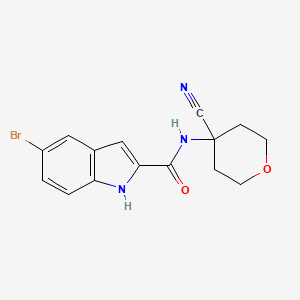![molecular formula C17H17N3O2S B2834137 1,3-二甲基-5-[(3-甲基苯基)甲硫基]吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 899732-43-5](/img/structure/B2834137.png)
1,3-二甲基-5-[(3-甲基苯基)甲硫基]吡啶并[2,3-d]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have received much interest due to their diverse biological potential . Compounds of this class exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring . For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure and substituents . For example, the degree of lipophilicity, i.e., the affinity of the drug for a lipid environment, allows it to diffuse easily into cells .科学研究应用
Therapeutic Applications
The compound belongs to the class of pyridopyrimidines, which have shown significant therapeutic interest . They are present in relevant drugs and have been studied extensively in the development of new therapies .
Antitumor Effects
Some pyridopyrimidines, such as Piritrexim, have shown good antitumor effects . They inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis, and have been used in the treatment of various types of cancer .
Breast Cancer Treatment
Palbociclib, a drug developed by Pfizer for the treatment of breast cancer, contains a pyridopyrimidine moiety . It’s an example of how this class of compounds can be used in targeted cancer therapies .
Rheumatoid Arthritis Treatment
Dilmapimod is another example of a pyridopyrimidine derivative with potential therapeutic applications . It has shown potential activity against rheumatoid arthritis .
mTOR Inhibition
Vistusertib or AZD2014 is a novel mTOR inhibitor that contains a pyridopyrimidine moiety . mTOR inhibitors are used in the treatment of various types of cancer and other diseases .
Synthesis of Derivatives
The reaction of 5,7-dichloro-6-nitropyrido[2,3-d]-pyrimidine-2,4-dione with amines can lead to the synthesis of derivatives of triazolo(4′,5′:4,5)pyrido[2,3-d]pyrimidines . These derivatives can have various applications depending on their specific properties .
Catalyst in Polymerizations
Although not directly related to “1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione”, it’s worth noting that some 1,3-dimethyl compounds are used as catalysts in certain types of polymerizations . Their ability to stabilize reactive intermediates plays a crucial role in these processes .
作用机制
Target of Action
Similar compounds with a pyridopyrimidine moiety have been used on several therapeutic targets .
Mode of Action
It’s known that the pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Biochemical Pathways
Compounds with a similar structure, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been found to inhibit poly (adp-ribose) polymerases-1 (parp-1), which are involved in dna repair damage .
Pharmacokinetics
It’s noted that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Similar compounds have been used as potentiators in combination with dna damaging cytotoxic agents to compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .
未来方向
The future directions in the research of pyrido[2,3-d]pyrimidines are likely to involve the development of new synthetic methods and the exploration of their biological activities . Given their wide range of biological activities, pyrido[2,3-d]pyrimidines are expected to continue to be a focus of research in medicinal chemistry .
属性
IUPAC Name |
1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-4-6-12(9-11)10-23-13-7-8-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYFSWMSGAXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)


![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)
![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)



![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2834076.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)